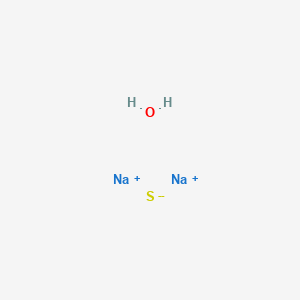

Sodium sulfide (Na2S), hydrate (8CI,9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium sulfide hydrate (Na₂S·9H₂O, CAS 27610-45-3) is a colorless, water-soluble alkaline compound with the molecular formula H₂Na₂OS and a molecular weight of 96.06 g/mol . It is widely used in industrial applications such as ore flotation , thermochemical energy storage , and nanoparticle synthesis . When exposed to moist air, it releases hydrogen sulfide (H₂S), a toxic gas, necessitating careful handling (safety code R31, S26) . Commercial grades often contain polysulfides, giving them a yellow-to-red appearance despite the pure form being colorless .

Scientific Research Applications

Water Treatment

Sodium sulfide is widely employed in water treatment facilities for its ability to precipitate heavy metals and remove dissolved oxygen from water. This function is crucial in preventing corrosion and other adverse reactions in industrial systems.

- Heavy Metal Precipitation : Sodium sulfide reacts with heavy metals to form insoluble sulfides, facilitating their removal from wastewater. This process helps meet environmental standards and enhances sustainability in industrial operations .

- Oxygen Scavenging : As an oxygen scavenger, sodium sulfide effectively removes dissolved oxygen from water, which is vital in preventing corrosion in pipelines and storage tanks .

Textile Industry

In the textile sector, sodium sulfide serves as a reducing agent during dyeing processes. Its ability to modify the chemical properties of fibers allows for better dye penetration, resulting in more vibrant and durable colors.

- Dyeing Processes : Sodium sulfide enhances the fixation of dyes on textile fibers, improving color intensity and longevity .

- Fiber Treatment : It is also used for disinfecting and cleaning fibers, contributing to the overall quality of textile products .

Leather Manufacturing

Sodium sulfide plays a critical role in leather processing, particularly in the removal of hair from hides during tanning.

- Hair Removal : The compound facilitates the depilation process by breaking down keratin proteins in hair, making it easier to remove from animal hides .

Mining and Metallurgy

In mining operations, sodium sulfide is used for mineral flotation and metal separation processes.

- Flotation Agent : It aids in the flotation of metallic minerals such as copper and lead by modifying surface properties, thereby enhancing separation efficiency .

- Ore Processing : Sodium sulfide is involved in purifying ores by precipitating impurities, which optimizes extraction processes and improves ore quality .

Pulp and Paper Industry

Sodium sulfide is integral to the Kraft process used in pulp production.

- Lignin Removal : In this process, sodium sulfide helps break down lignin in wood fibers, converting them into pulp suitable for high-quality paper production .

Chemical Manufacturing

The compound is utilized in various chemical processes, including the production of rubber chemicals and sulfur dyes.

- Chemical Reactions : Sodium sulfide participates in sulfonation and sulfomethylation reactions, which are essential for synthesizing numerous organic compounds .

Case Study 1: Wastewater Treatment Efficiency

A study conducted at a municipal wastewater treatment facility demonstrated that incorporating sodium sulfide significantly improved heavy metal removal rates. The facility reported a 90% reduction in cadmium levels after introducing sodium sulfide into their treatment protocols.

Case Study 2: Textile Dyeing Innovations

In a textile manufacturing plant, researchers found that using sodium sulfide as a dyeing agent reduced dye consumption by 30% while enhancing color fastness. This not only lowered costs but also minimized environmental impact due to reduced chemical usage.

Chemical Reactions Analysis

Hydration and Hydrolysis

Sodium sulfide readily interacts with water, forming strongly alkaline solutions due to hydrolysis:

Na2S+H2O⇌2Na++SH−+OH−

Further hydrolysis produces hydrogen sulfide (H₂S) gas:

SH−+H2O⇌H2S+OH−

This reaction contributes to its characteristic "rotten egg" odor and a pH of ~10.4 in solution .

Key Data:

| Property | Value | Source |

|---|---|---|

| pH (10% solution) | 10.4 | |

| Solubility in water | 180 g/L (25°C) | |

| Hydrate forms | Na₂S·9H₂O (common) |

Acid-Base Reactions

The sulfide ion (S²⁻) acts as a strong base, reacting with acids to form hydrogen sulfide:

Na2S+2HCl→2NaCl+H2S↑

In controlled protonation:

S2−+H+→SH−(pKa1≈7.0)SH−+H+→H2S(pKa2≈13.9)

This stepwise protonation underpins its use in buffering and sulfide precipitation .

Oxidation Reactions

Na₂S is a potent reducing agent, participating in redox reactions:

Atmospheric Oxidation

Exposure to oxygen and carbon dioxide yields sodium carbonate and sulfur dioxide:

2Na2S+3O2+2CO2→2Na2CO3+2SO2↑

Peroxide Oxidation

Reaction with hydrogen peroxide produces sodium sulfate:

Na2S+4H2O2→Na2SO4+4H2O

Metal Sulfide Precipitation

In wastewater treatment, Na₂S precipitates heavy metals as sulfides:

Na2S+Cu2+→CuS↓+2Na+

This application is critical for removing Cu, Pb, and Zn from industrial effluents .

Thermal Decomposition

At elevated temperatures, Na₂S·xH₂O decomposes:

Na2S⋅9H2OΔNa2S+9H2O↑

Further heating releases H₂S gas:

Na2S+2H2OΔ2NaOH+H2S↑

This decomposition necessitates careful handling to avoid toxic gas exposure .

Carbothermic Reduction

Dominant production method using coal and sodium sulfate:

Na2SO4+2C>800∘CNa2S+2CO2↑

Gas Reduction

Alternative route using hydrogen or methane:

Na2SO4+4H2→Na2S+4H2O

Comparison of Production Methods:

| Method | Reactants | Byproducts | Purity (%) |

|---|---|---|---|

| Carbothermic Reduction | Na₂SO₄, C | CO₂ | 60–70 |

| Gas Reduction | Na₂SO₄, H₂/CO | H₂O/CO₂ | 95–97 |

| Data sourced from . |

Reactions with Sulfur

Na₂S reacts with elemental sulfur to form polysulfides:

2Na2S+S8→2Na2S5

These polysulfides are industrially significant in sulfur dye production .

Q & A

Basic Research Questions

Q. What are the critical factors affecting the stability of sodium sulfide nonahydrate (Na₂S·9H₂O) in experimental settings?

Q. How can sodium sulfide hydrate be synthesized with high purity for laboratory use?

High-purity Na₂S·9H₂O is typically prepared by:

- Crystallization from aqueous solutions of anhydrous Na₂S under controlled humidity to avoid polysulfide contamination .

- Reductive methods, such as heating sodium sulfate with carbon at >950°C, followed by hydration and filtration to remove impurities .

- Verify purity via UV/Vis spectroscopy (λmax = 224 nm) and sulfur content titration .

Q. What are the primary research applications of sodium sulfide hydrate in analytical chemistry?

- Quantitative analysis : Used to prepare sulfide standards (e.g., 570 mg/L H₂S reference solutions) for wastewater sulfide quantification via colorimetric or lead-acetate paper methods .

- Metal sulfide synthesis : Acts as a precursor for CdS quantum dots or NiS catalysts by reacting with metal salts in alkaline conditions .

- Redox reactions : Reduces nitro compounds to amines in organic synthesis under controlled pH (9–11) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for sodium sulfide hydrate across solvents?

Discrepancies arise from hydration state, polysulfide content, and pH variations. For example:

- In PBS (pH 7.2), solubility is ~10 mg/mL, but in DMSO or ethanol, it drops to ~3 mg/mL due to reduced ion dissociation .

- Methodological recommendations :

- Pre-dry samples to remove variable hydration water .

- Use inert gas purging during dissolution to minimize oxidation .

- Characterize polysulfide content via Raman spectroscopy, as technical grades often contain NaSH/NaOH impurities .

Q. Why do some metal sulfides (e.g., NiS) fail to dissolve in HCl despite favorable solubility product predictions?

Kinetic and morphological factors dominate:

- Dense precipitates : High-temperature synthesis of NiS creates a low-surface-area crystalline structure resistant to acid attack .

- Oxidation effects : HNO₃ dissolves NiS via oxidative pathways (S²⁻ → S⁰ or SO₄²⁻), which are not accounted for in solubility product calculations .

- Experimental mitigation : Use sonication or redox-active media (e.g., H₂O₂) to enhance dissolution kinetics .

Q. What experimental design considerations are critical when using Na₂S·9H₂O as an H₂S donor in biological studies?

- Dose calibration : Account for variable H₂S release rates due to pH and temperature. For example, in PBS (pH 7.4), H₂S release from Na₂S·9H₂O is slower than in acidic buffers .

- Organic solvent residuals : Ensure <0.1% DMSO/ethanol in cell culture media to avoid confounding physiological effects .

- Controls : Use scrambled reagents (e.g., Na₂SO₄) to distinguish H₂S-specific effects from ionic or osmotic impacts .

Data Contradiction Analysis :

- Reported H₂S release efficiency: Varies from 60% to 95% due to hydration state and impurities .

- Resolution: Standardize donor preparation (e.g., Method 2 in USP guidelines: NaOH + H₂S saturation ).

Q. How does the hydrate morphology of Na₂S·9H₂O influence its reactivity in solid-state synthesis?

- Patchy hydrate distribution : Crystalline vs. amorphous regions affect dissolution rates and polysulfide formation. For example, flakes with high surface area react faster with S₈ to form Na₂S₅ .

- Thermal analysis : Use DSC to identify hydrate phase transitions (e.g., loss of H₂O at 50°C) that alter reaction pathways .

Q. Methodological Best Practices

- Handling : Use gloveboxes for air-sensitive experiments; monitor H₂S with lead-acetate paper .

- Characterization : Combine XRD (for crystallinity) and ICP-OES (for Na/S ratio) to validate batch consistency .

- Waste disposal : Neutralize residual Na₂S with FeCl₃ to precipitate FeS and avoid H₂S emissions .

Comparison with Similar Compounds

Sodium Sulfide (Anhydrous, Na₂S)

Molecular Formula : Na₂S

Molecular Weight : 78.04 g/mol

Density : 1.85 g/cm³

Melting Point : 1176°C

Applications : Pulp/paper processing, sulfur dye production .

Key Differences :

- Hydration State : Anhydrous Na₂S lacks water molecules, making it more reactive and hygroscopic. It rapidly hydrates to form Na₂S·9H₂O in moist environments .

- Safety : Classified under UN1385 (anhydrous) vs. UN1849 (hydrate) due to differing H₂S release kinetics .

- Commercial Forms: Sold as 60% Na₂S flakes (equivalent to ~Na₂S·3H₂O), contrasting with the nonahydrate's higher water content .

Sodium Sulfide Pentahydrate (Na₂S·5H₂O)

Molecular Formula: Na₂S·5H₂O Density: 1.58 g/cm³ Applications: Thermochemical energy storage (TCS), where it exhibits higher mechanical stability than the nonahydrate under cycling conditions . Key Differences:

- Energy Density : Lower than Na₂S·9H₂O due to reduced water content, but better stability in TCS systems .

- Synthesis : Requires controlled crystallization to avoid phase impurities .

Sodium Selenide (Na₂Se)

Molecular Formula : Na₂Se

Molecular Weight : 124.94 g/mol

Applications : Semiconductor manufacturing, glass production.

Key Differences :

- Chemical Reactivity : Na₂Se reacts with water to produce H₂Se (more toxic than H₂S) .

- Oxidation State : Selenium (-II) vs. Sulfur (-II), leading to distinct redox behaviors in industrial processes.

Sodium Hydrosulfide Hydrate (NaSH·H₂O)

Molecular Formula : NaSH·H₂O

Molecular Weight : 92.10 g/mol

Applications : Leather tanning, pulp industry (alternative to Na₂S for HS⁻ ion release) .

Key Differences :

- Ionic Species : Releases HS⁻ instead of S²⁻, making it less alkaline (pH ~7–9 vs. >10 for Na₂S·9H₂O) .

- Safety : Lower H₂S emission risk compared to Na₂S hydrates .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| Na₂S·9H₂O | H₂Na₂OS | 96.06 | 1.43 | Decomposes | Highly soluble |

| Na₂S (anhydrous) | Na₂S | 78.04 | 1.85 | 1176 | Soluble |

| Na₂S·5H₂O | Na₂S·5H₂O | 168.11 | 1.58 | Decomposes | Highly soluble |

| Na₂Se | Na₂Se | 124.94 | 2.63 | 875 | Reacts violently |

| NaSH·H₂O | NaSH·H₂O | 92.10 | 1.79 | 55 (decomposes) | Soluble |

Table 2: Application Comparison

Preparation Methods

Dehydration of Lower Hydrates

Anhydrous Na₂S can be converted back to the nonahydrate through controlled hydration. Patents describe a two-step process:

-

Partial dehydration : Heating Na₂S·5H₂O at 65–80°C under reduced pressure (50–100 mbar) for 3–5 hours to form Na₂S·2H₂O .

-

Rehydration : Exposing the dihydrate to humid air (70–80% RH) at 15–25°C for 24–48 hours .

This method achieves 95–98% purity, with residual water content <2% as verified by Karl Fischer titration .

Carbothermic Reduction of Sodium Sulfate

The industrial-scale production of Na₂S·9H₂O involves reducing sodium sulfate (Na₂SO₄) with carbon at high temperatures:

Na2SO4+4C→Na2S+4CO(ΔH=+329kJ/mol)

Key operational parameters include:

The resulting anhydrous Na₂S is dissolved in water and recrystallized to form the nonahydrate. Impurities such as Na₂CO₃ (<0.5%) and Na₂SO₃ (<0.3%) are removed via fractional crystallization .

Direct Synthesis from Elemental Sodium and Sulfur

Laboratory-scale synthesis employs the reaction:

2Na+S→Na2S

Conducted in anhydrous ammonia or tetrahydrofuran (THF) at −30°C to 25°C, this method yields Na₂S·9H₂O upon quenching with ice water . Key considerations:

-

Stoichiometry : Molar ratio Na:S = 2:1.

-

Catalysts : Sodium naphthalenide (0.1–0.5 mol%) accelerates the reaction .

-

Purity : 99.5% (metals basis) with polysulfide content <0.1% .

Stabilization Techniques for Enhanced Hydrate Integrity

To mitigate deliquescence and oxidation, stabilization methods include:

-

Cellulose composite formation : Dispersing 3–7 wt% microcrystalline cellulose in molten Na₂S·9H₂O, followed by rapid cooling . SEM confirms cellulose fibers interlaced with hydrate crystals, reducing volumetric expansion by 40–60% during thermal cycling .

-

Organic solvent azeotroping : Using toluene or xylene to remove water of crystallization under vacuum, preventing hydrate decomposition .

Table 2: Dehydration Parameters for Anhydrous Na₂S Production

| Parameter | Kneader-Dryer | Vacuum Plate Dryer |

|---|---|---|

| Temperature | 120–160°C | 180–200°C |

| Pressure | 40–100 mbar | <15 mbar |

| Residence time | 2–4 hours | ≥90 minutes |

| Na₂S purity | 99.2% | 99.5% |

Comparative Analysis of Methodologies

| Method | Yield (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|

| Recrystallization | 85–90 | 1.2–1.8 | Pilot-scale |

| Carbothermic | 92–95 | 3.5–4.5 | Industrial |

| Direct synthesis | 75–80 | 6.0–8.0 | Lab-scale |

Properties

Molecular Formula |

H2Na2OS |

|---|---|

Molecular Weight |

96.06 g/mol |

IUPAC Name |

disodium;sulfide;hydrate |

InChI |

InChI=1S/2Na.H2O.S/h;;1H2;/q2*+1;;-2 |

InChI Key |

XNFVGEUMTFIVHQ-UHFFFAOYSA-N |

Canonical SMILES |

O.[Na+].[Na+].[S-2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.